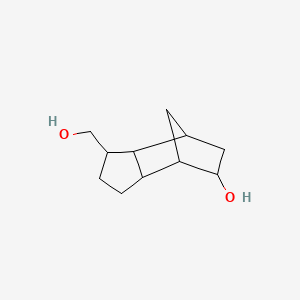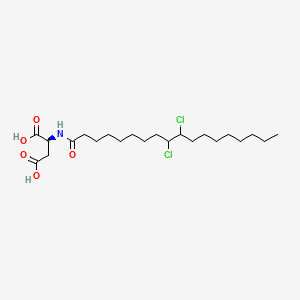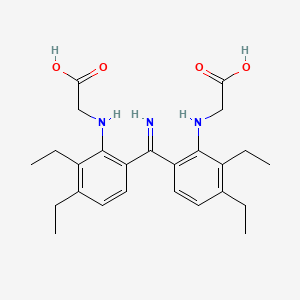
Benzenamine, 4,4'-carbonimidoylbis(N,N-diethyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) typically involves the reaction of benzenamine derivatives with carbonimidoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) involves large-scale reactions in reactors equipped with temperature and pressure control systems. The raw materials are fed into the reactor, and the reaction is monitored to ensure optimal yield and purity. The final product is then subjected to rigorous quality control tests before being packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 4,4’-methylenebis(N,N-dimethyl-)
- Benzenamine, N,4-dimethyl-
- Benzenamine, 4-methoxy-N-(phenylmethylene)-
Uniqueness
Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) stands out due to its unique chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
77925-26-9 |
|---|---|
Molekularformel |
C25H33N3O4 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
2-[6-[2-(carboxymethylamino)-3,4-diethylbenzenecarboximidoyl]-2,3-diethylanilino]acetic acid |
InChI |
InChI=1S/C25H33N3O4/c1-5-15-9-11-19(24(17(15)7-3)27-13-21(29)30)23(26)20-12-10-16(6-2)18(8-4)25(20)28-14-22(31)32/h9-12,26-28H,5-8,13-14H2,1-4H3,(H,29,30)(H,31,32) |
InChI-Schlüssel |
CIPWWHUUZVLZCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)C(=N)C2=C(C(=C(C=C2)CC)CC)NCC(=O)O)NCC(=O)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


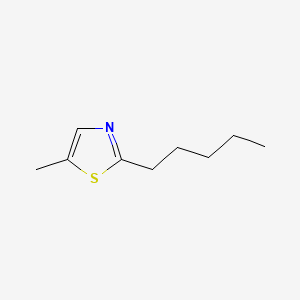

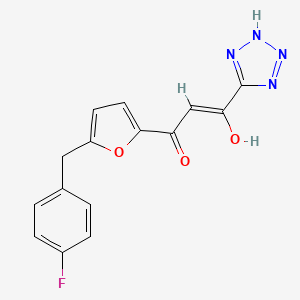
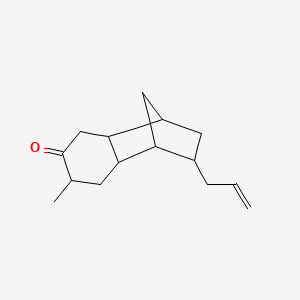

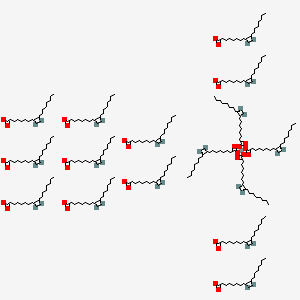
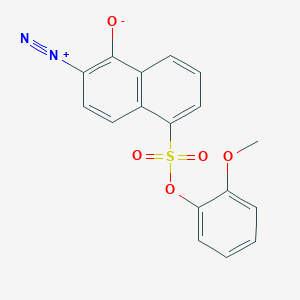
![2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone](/img/structure/B12682415.png)

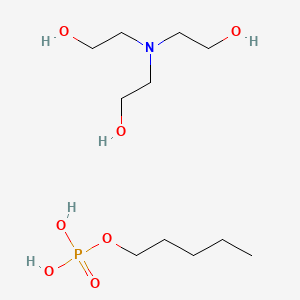
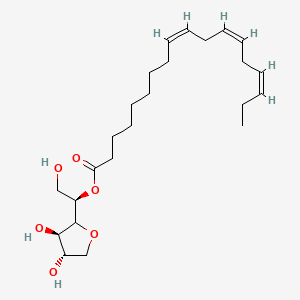
![Imino-[5-[2-(2-methoxyethoxy)ethoxysulfonyl]-1-oxonaphthalen-2-ylidene]azanium](/img/structure/B12682431.png)
